molecular formula C13H8N2O4S B293219 2,7-dinitro-9H-thioxanthene

2,7-dinitro-9H-thioxanthene

Cat. No. B293219
M. Wt: 288.28 g/mol
InChI Key: KJKKEJLSHVDFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-dinitro-9H-thioxanthene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an attractive candidate for use in a variety of laboratory experiments. In

Mechanism of Action

The mechanism of action of 2,7-dinitro-9H-thioxanthene is not fully understood, but several studies have suggested that it works by disrupting the normal functioning of microbial cells. It is believed that the compound targets the cell membrane and interferes with the transport of essential nutrients and molecules across the membrane. This leads to the disruption of cellular metabolism and ultimately results in the death of the microorganism.
Biochemical and Physiological Effects:
Studies have shown that 2,7-dinitro-9H-thioxanthene exhibits several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. These effects make it a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,7-dinitro-9H-thioxanthene in lab experiments is its strong antimicrobial activity. This makes it a valuable tool for studying the mechanisms of microbial growth and the development of new antimicrobial drugs. However, there are also some limitations to using this compound in lab experiments. It is highly toxic and must be handled with care, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2,7-dinitro-9H-thioxanthene. One area of interest is the development of new drugs for the treatment of infectious diseases. Another area of interest is the development of new cancer therapies and anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2,7-dinitro-9H-thioxanthene is a promising compound with a wide range of potential applications in scientific research. Its strong antimicrobial activity, biochemical and physiological effects, and potential for the development of new drugs make it an attractive candidate for further study. While there are some limitations to using this compound in lab experiments, the future directions for research are promising and could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 2,7-dinitro-9H-thioxanthene is a complex process that involves several steps. The most commonly used method involves the reaction of 2,7-dinitrofluorenone with thioacetamide in the presence of a catalyst. This reaction results in the formation of 2,7-dinitro-9H-thioxanthene as a yellow crystalline solid. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

2,7-dinitro-9H-thioxanthene has been widely used in scientific research due to its potential applications in a variety of fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that 2,7-dinitro-9H-thioxanthene exhibits strong antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This makes it a promising candidate for the development of new antibiotics and antiviral drugs.

properties

Molecular Formula

C13H8N2O4S

Molecular Weight

288.28 g/mol

IUPAC Name

2,7-dinitro-9H-thioxanthene

InChI

InChI=1S/C13H8N2O4S/c16-14(17)10-1-3-12-8(6-10)5-9-7-11(15(18)19)2-4-13(9)20-12/h1-4,6-7H,5H2

InChI Key

KJKKEJLSHVDFCX-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C1C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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